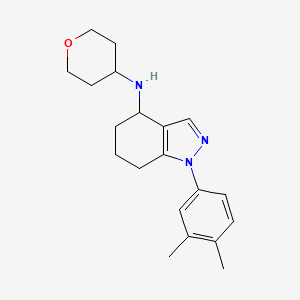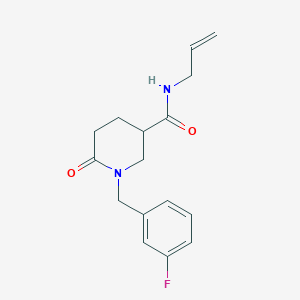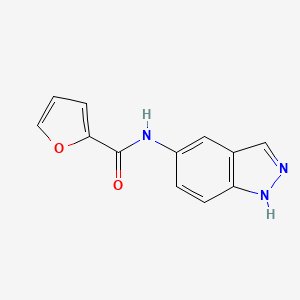![molecular formula C24H28F3N3O2 B6133290 1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6133290.png)
1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine, commonly known as TFMP, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential therapeutic benefits in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of TFMP involves its interaction with various neurotransmitter systems in the brain. TFMP acts as an SSRI by inhibiting the reuptake of serotonin, leading to increased extracellular levels of serotonin. TFMP also acts as a dopamine receptor antagonist, leading to decreased dopamine signaling. The combined effects of increased serotonin and decreased dopamine signaling are thought to underlie the potential therapeutic benefits of TFMP.
Biochemical and Physiological Effects:
TFMP has been shown to have various biochemical and physiological effects. In animal studies, TFMP has been shown to increase extracellular levels of serotonin and decrease dopamine signaling in the brain. TFMP has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, TFMP has been shown to have antipsychotic effects in animal models of schizophrenia.
実験室実験の利点と制限
TFMP has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for serotonin and dopamine receptors, making it a useful tool for studying these neurotransmitter systems. Another advantage is its relatively low toxicity, making it a safe compound to use in animal studies. However, one limitation is its limited solubility, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on TFMP. One direction is to further investigate its potential therapeutic benefits in various fields, including neuroscience, pharmacology, and medicinal chemistry. Another direction is to develop novel compounds based on TFMP for the treatment of various disorders. Additionally, further studies are needed to fully understand the mechanism of action of TFMP and its long-term effects on the brain and behavior.
合成法
The synthesis of TFMP involves several steps, including the reaction of 1-(2-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to obtain high yields and purity of TFMP.
科学的研究の応用
TFMP has been extensively studied for its potential therapeutic benefits in various fields. In neuroscience, TFMP has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential antidepressant effects. In pharmacology, TFMP has been studied for its potential as an antipsychotic agent and has been shown to have dopamine receptor antagonistic effects. In medicinal chemistry, TFMP has been studied for its potential as a lead compound for the development of novel drugs.
特性
IUPAC Name |
[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O2/c1-32-22-11-5-4-10-21(22)29-15-13-28(14-16-29)18-7-6-12-30(17-18)23(31)19-8-2-3-9-20(19)24(25,26)27/h2-5,8-11,18H,6-7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATDKMWNIKZAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl(methyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-indanecarboxamide](/img/structure/B6133207.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6133211.png)
![N-{[1-(4-amino-4-oxobutanoyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6133216.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6133225.png)
![2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133227.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6133233.png)

![[1-(3-phenoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6133248.png)
![1-(1-{1-[(2E,4E)-5-(4-fluorophenyl)-2,4-pentadien-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6133256.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6133270.png)
![7-butyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133276.png)


